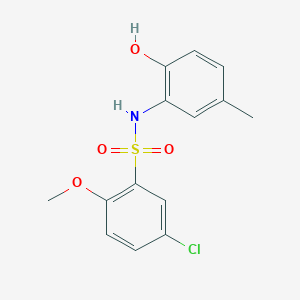![molecular formula C15H21BrN2O3S B5009034 N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, also known as BOPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BOPM is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and histone deacetylase. These enzymes play important roles in various cellular processes, including cell proliferation and gene expression. By inhibiting the activity of these enzymes, this compound may be able to disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumor tissues, which is essential for tumor growth and metastasis. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have a low toxicity profile, indicating that it may be a safe and effective treatment option for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. This compound has also been found to have a low toxicity profile, indicating that it may be a safe and effective treatment option for various diseases. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide. One area of focus could be the development of new analogs of this compound with improved solubility and bioavailability. Another area of focus could be the investigation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and antiviral activities of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide involves the reaction of 3-bromobenzoyl chloride with N-(4-methylpiperidin-2-yl)ethylamine in the presence of sodium hydroxide and methanesulfonic acid. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound is typically around 60-70%, and the compound can be obtained in a white crystalline form.
Scientific Research Applications
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to possess antiviral activity against several viruses, including influenza A virus and hepatitis C virus.
properties
IUPAC Name |
N-(3-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-12-6-8-17(9-7-12)15(19)11-18(22(2,20)21)14-5-3-4-13(16)10-14/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABVSXJRGGPVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)

![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)

![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![1-(4-chlorophenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009008.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5009020.png)


![(3aS*,5S*,9aS*)-2-[(5-methyl-2-furyl)methyl]-5-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5009042.png)